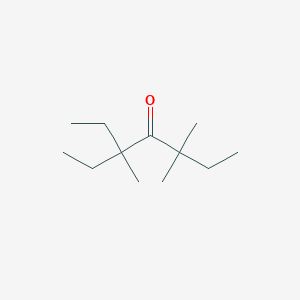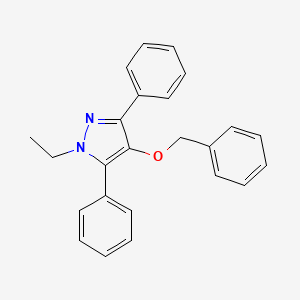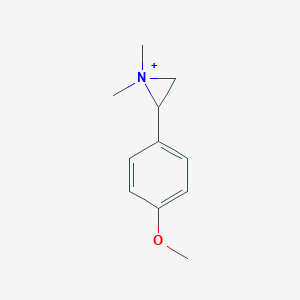
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is a complex organic compound with a unique structure It is characterized by the presence of multiple methyl groups and a phosphate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethyl-5-oxohexanoic acid with 2,4-dimethylpentan-3-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phosphate ester group, leading to the formation of different phosphate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various phosphate esters.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphate ester groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate involves its interaction with molecular targets through its phosphate ester group. This group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethyl-5-oxohexan-3-yl phosphate
- 2,4-Dimethylpentan-3-yl phosphate
- 2,3-Dimethyl-5-oxohexanoic acid
Uniqueness
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is unique due to its specific combination of functional groups and structural features. The presence of multiple methyl groups and a phosphate ester group provides it with distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61010-66-0 |
|---|---|
Molekularformel |
C15H30O5P- |
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
(2,3-dimethyl-5-oxohexan-3-yl) 2,4-dimethylpentan-3-yl phosphate |
InChI |
InChI=1S/C15H31O5P/c1-10(2)14(11(3)4)19-21(17,18)20-15(8,12(5)6)9-13(7)16/h10-12,14H,9H2,1-8H3,(H,17,18)/p-1 |
InChI-Schlüssel |
CWFREBVLRBOISY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(C(C)C)OP(=O)([O-])OC(C)(CC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)






![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
